Decahydro-1,6-naphthyridin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

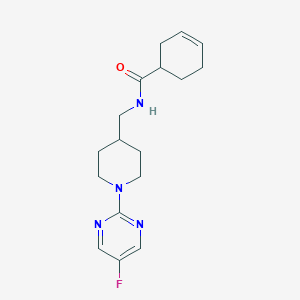

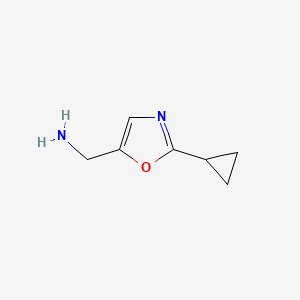

Decahydro-1,6-naphthyridin-2-one hydrochloride is a type of 1,6-naphthyridin-2(1H)-one . Naphthyridines, also known as diazanaphthalenes, are a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings . 1,6-Naphthyridines are one of the members of such a family capable of providing ligands for several receptors in the body .

Synthesis Analysis

The synthesis of 1,6-naphthyridin-2(1H)-ones involves the selection of the central molecular structure (scaffold) on which to introduce the substituents needed to interact with the corresponding biological receptor . The synthetic methods used for their synthesis start from a preformed pyridine or pyridone ring .Molecular Structure Analysis

The molecular formula of this compound is C8H15ClN2O . The molecular weight is 190.67 .Chemical Reactions Analysis

The chemical reactions of 1,6-naphthyridin-2(1H)-ones involve the diversity of the substituents present at positions N1, C3, C4, C5, C7, and C8 .Aplicaciones Científicas De Investigación

Neuropharmacological Studies

Decahydro-1,6-naphthyridin-2-one hydrochloride analogs have been utilized in neuropharmacological research. For instance, (+/-)-methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo-[3,2,1-de] [1,5] naphthyridine-6-carboxylate hydrochloride (OM-853), an analog, has been studied for its effects on the metabolism and function of cerebral serotonergic neurons. This compound facilitated the metabolic turnover of serotonin (5-HT) in various brain areas and showed a potent inhibitory effect on the binding of certain receptors to 5-HT, suggesting its potential for facilitating 5-HT turnover by enhancing its release (Koda et al., 1989).

Antibacterial Evaluation

This compound derivatives have been synthesized and evaluated for their antibacterial properties. A study synthesized a series of such derivatives and evaluated them against various bacterial infections in mice. Some derivatives displayed protection against infections caused by Escherichia coli and other gram-negative bacterial pathogens, indicating a potential pro-drug mechanism of action (Santilli et al., 1975).

Metabolism and Pharmacology Research

These compounds have been a subject of study in the context of metabolic pathways and pharmacological profiling. The metabolic degradation of related compounds, such as 1,2,5,6-dibenzanthracene, has been studied in mice, revealing the formation of various metabolites and providing insights into their metabolic pathways (Heidelberger & Wiest, 1951).

Pharmacological Profile Studies

Various analogs of this compound have been evaluated for their pharmacological profiles. For instance, 7-benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid has been studied as a locomotor stimulant in laboratory animals, and investigations into its mechanism of action suggest a dependence on catecholamines, possibly by altering norepinephrine uptake or release (Aceto et al., 1967).

Mecanismo De Acción

1,6-Naphthyridin-2(1H)-ones are capable of providing ligands for several receptors in the body . They have been used to describe compounds with nM activities as breakpoint-cluster-region protein (BCR) kinase inhibitors for B lymphoid malignancies, discoidin domain-containing receptor 2 (DDR2) inhibitors for treatment of lung cancer, and hepatitis C virus (HCV) inhibitors .

Direcciones Futuras

1,6-Naphthyridin-2(1H)-ones, including Decahydro-1,6-naphthyridin-2-one hydrochloride, are a subfamily that includes more than 17,000 compounds (with a single or double bond between C3 and C4) included in more than 1000 references (most of them patents) . This suggests a significant interest in these structures, shown by around 450 patents .

Propiedades

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h6-7,9H,1-5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOAUSCBWSADMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2C1CNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide](/img/structure/B2454756.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-hydroxybenzylidene)-2-methylpropanehydrazide](/img/structure/B2454757.png)

![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2454759.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2454766.png)

![N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454773.png)